molecular formula C17H19ClN6O2 B2706266 2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 2034265-67-1

2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2706266
CAS No.: 2034265-67-1
M. Wt: 374.83
InChI Key: MEILCHLTJDOTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorophenyl group at position 1, a morpholino substituent at position 6, and an ethanolamine moiety at position 4. The morpholino group enhances solubility and bioavailability, while the ethanolamine side chain may contribute to hydrogen bonding interactions in biological targets .

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O2/c18-12-1-3-13(4-2-12)24-16-14(11-20-24)15(19-5-8-25)21-17(22-16)23-6-9-26-10-7-23/h1-4,11,25H,5-10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEILCHLTJDOTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a novel pyrazolopyrimidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClN7O2C_{21}H_{24}ClN_7O_2, with a molecular weight of 441.9 g/mol. The structural characteristics include:

  • Chlorophenyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Morpholino moiety : May enhance solubility and bioavailability.
  • Pyrazolo[3,4-d]pyrimidine scaffold : Known for its role in kinase inhibition.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Inhibition of kinase activity : Targeting specific kinases involved in cancer progression.
  • Induction of apoptosis : Promoting programmed cell death in tumor cells.

Case Study: Kinase Inhibition

A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives inhibited protein kinase C (PKC), which plays a critical role in cell signaling pathways related to cancer. The compound exhibited a Ki value indicative of strong binding affinity, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Research into similar pyrazolopyrimidine compounds has highlighted their ability to inhibit:

  • Acetylcholinesterase (AChE) : Important for neuroprotective effects.
  • Urease : Relevant in treating infections caused by urease-producing bacteria.

Antimicrobial Activity

Compounds with similar functional groups have been evaluated for antibacterial properties. The presence of a piperidine nucleus is associated with antibacterial activity against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that this compound could exhibit similar antimicrobial effects .

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for understanding the drug-likeness of new compounds. Preliminary studies suggest that the compound has favorable ADME characteristics:

  • High solubility : Enhances bioavailability.
  • Moderate lipophilicity : Affects absorption rates.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₈H₁₈ClN₅O
  • Molecular Weight : 363.82 g/mol
  • CAS Number : 946282-89-9

The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in targeting various enzymes and receptors.

Anticancer Activity

Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. In particular, derivatives of this compound have been evaluated for their ability to inhibit certain kinases involved in cancer progression. A study demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its potency against specific cancer cell lines, indicating a pathway for drug development tailored towards oncology applications .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. In vitro studies have indicated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Neurological Applications

There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in neurological disorders. Research focusing on the modulation of dopamine receptors has highlighted the potential for these compounds in treating central nervous system disorders like schizophrenia and Parkinson’s disease .

Synthetic Pathways

The synthesis of 2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multi-step reactions starting from simpler pyrazole derivatives. Key steps include:

  • Nucleophilic substitution reactions to introduce the morpholino group.
  • Formation of the pyrazolo[3,4-d]pyrimidine structure through cyclization reactions.

These synthetic routes have been optimized to improve yield and purity of the final compound .

Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

  • Cancer Treatment : A specific derivative was tested against breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations.
  • Inflammatory Models : In animal models of arthritis, administration of this compound resulted in decreased swelling and joint destruction compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous pyrazolo[3,4-d]pyrimidine derivatives and related heterocycles, focusing on substituents, synthetic routes, and physicochemical properties.

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Differences from Target Compound Source
Target Compound 1-(4-ClPh), 6-Morpholino, 4-(Ethanolamine) N/A N/A Reference compound for comparison
1-(2-Chloro-2-(4-ClPh)ethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(Chloroethyl), 6-Methyl, 4-(Phenylamine) 50 202–203 Lacks morpholino and ethanolamine; methyl at C6
2-(4-((4-Chlorophenyl)Amino)-6-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Acetonitrile (4a) 3-(Cyanomethyl), 4-(4-ClPhNH), 6-Methyl 75 N/A Cyanomethyl at C3; no morpholino or ethanolamine
5-((1-(2-Chloro-2-Phenylethyl)-6-((2-Morpholinoethyl)Thio)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Amino)-2-Fluorophenol 6-(Morpholinoethyl thioether), 4-(Fluorophenol) 38 238–239 Thioether-linked morpholino; phenol substituent

Comparison with Non-Pyrazolo[3,4-d]Pyrimidine Analogs

Compound Name Core Structure Key Features Biological Relevance Source
4-(4-Morpholinophenyl)-6-Aryl-Pyrimidin-2-Amines (20–28) Pyrimidine Morpholino-phenyl at C4; aryl at C6 Antimicrobial activity
2-((4-((4-(1-(3,5-Dichlorophenyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Amino)-6-Morpholino-1,3,5-Triazin-2-yl)Amino)Ethanol 1,3,5-Triazine Morpholino at C6; ethanolamine at C2 Anticancer (in silico docking studies)
1-Benzyl-6-(4-Chlorophenyl)-2,4-Disubstituted-Pyrazolo[3,4-b][1,4]Diazepines (3a–c) Pyrazolo-diazepine Benzyl at N1; 4-ClPh at C6 Structural diversity in heterocyclic systems

Key Research Findings

Physicochemical Properties

  • Morpholino-containing compounds (e.g., target compound, 4a, and triazine derivatives) exhibit higher solubility in polar solvents (ethanol, DMSO) than methyl- or chloroethyl-substituted analogs .
  • Melting points vary significantly: ethanolamine derivatives (e.g., 238–239°C in ) are typically higher than methyl-substituted pyrazolo[3,4-d]pyrimidines (154–203°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.